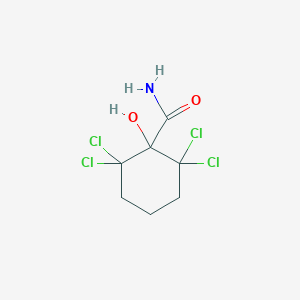
2,2,6,6-Tetrachloro-1-hydroxycyclohexanecarboxamide
Übersicht
Beschreibung
2,2,6,6-Tetrachloro-1-hydroxycyclohexanecarboxamide (also known as TCC) is a chemical compound that has gained attention due to its potential applications in scientific research. TCC is a white crystalline solid that is soluble in water and has a molecular formula of C7H8Cl4NO2. This compound is synthesized through a multi-step process and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of TCC is not fully understood, but it is believed to involve the inhibition of bacterial and fungal enzymes. TCC has been shown to inhibit the activity of enoyl-acyl carrier protein reductase, which is an enzyme involved in bacterial fatty acid synthesis. Additionally, TCC has been found to inhibit the activity of squalene epoxidase, which is an enzyme involved in fungal cell membrane synthesis.
Biochemische Und Physiologische Effekte
TCC has been found to have various biochemical and physiological effects. In addition to its bacteriostatic and antifungal properties, TCC has been found to have anti-inflammatory effects. TCC has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, TCC has been found to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TCC in lab experiments is its ability to inhibit bacterial and fungal growth. This makes TCC a useful tool for studying the effects of bacteria and fungi on various biological processes. Additionally, TCC has been found to have low toxicity and is relatively stable under normal laboratory conditions. However, one of the limitations of using TCC is its limited solubility in organic solvents. This can make it difficult to use in certain experiments, particularly those that require the use of organic solvents.
Zukünftige Richtungen
There are several future directions for research on TCC. One area of interest is the development of TCC derivatives that have improved solubility and potency. Additionally, there is interest in studying the effects of TCC on other biological processes, such as cell signaling pathways and gene expression. Finally, there is interest in studying the potential use of TCC as a therapeutic agent for various diseases, such as bacterial and fungal infections and inflammation.
In conclusion, TCC is a chemical compound that has gained attention for its potential applications in scientific research. TCC is synthesized through a multi-step process and has been found to have various biochemical and physiological effects. TCC has been used as a bacteriostatic and antifungal agent and has been found to modulate the activity of calcium channels in neurons. TCC has several advantages for lab experiments, including its ability to inhibit bacterial and fungal growth and its low toxicity. However, TCC also has limitations, such as its limited solubility in organic solvents. Future research on TCC will focus on the development of TCC derivatives, studying the effects of TCC on other biological processes, and exploring the potential use of TCC as a therapeutic agent.
Synthesemethoden
The synthesis of TCC involves a multi-step process that starts with the reaction of cyclohexanone with chlorine gas to form 2,2,6,6-tetrachlorocyclohexanone. This intermediate is then reacted with hydroxylamine hydrochloride to form 2,2,6,6-tetrachloro-1-hydroxycyclohexanone. Finally, the carboxamide group is introduced through the reaction of the hydroxycyclohexanone with ammonium carbonate to yield TCC.
Wissenschaftliche Forschungsanwendungen
TCC has been found to have various applications in scientific research. One of the main uses of TCC is as a bacteriostatic agent. TCC has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, TCC has been found to have antifungal properties and can inhibit the growth of certain fungi, such as Candida albicans. TCC has also been used in the study of ion channels and has been found to modulate the activity of calcium channels in neurons.
Eigenschaften
IUPAC Name |
2,2,6,6-tetrachloro-1-hydroxycyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl4NO2/c8-5(9)2-1-3-6(10,11)7(5,14)4(12)13/h14H,1-3H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKIWQKIIQDAJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)(Cl)Cl)(C(=O)N)O)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169276 | |
| Record name | 2,2,6,6-Tetrachloro-1-hydroxycyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetrachloro-1-hydroxycyclohexanecarboxamide | |
CAS RN |
1724-30-7 | |
| Record name | 2,2,6,6-Tetrachloro-1-hydroxycyclohexanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1724-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,6,6-Tetrachloro-1-hydroxycyclohexanecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001724307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC240862 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,6,6-Tetrachloro-1-hydroxycyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6,6-tetrachloro-1-hydroxycyclohexanecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,6,6-Tetrachloro-1-hydroxycyclohexanecarboxamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N46P4QUN52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)
![7-Methyl-2-fluorobenz[a]anthracene](/img/structure/B167556.png)



